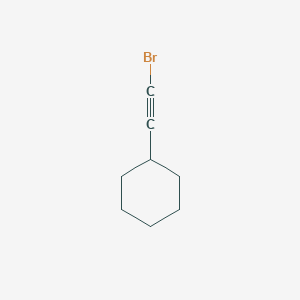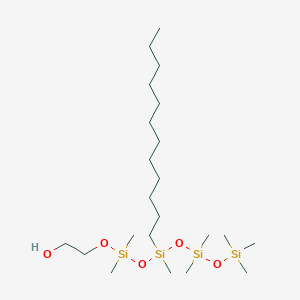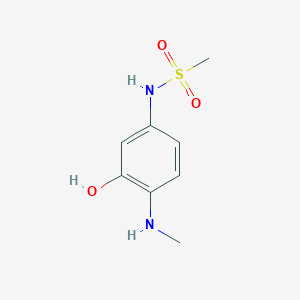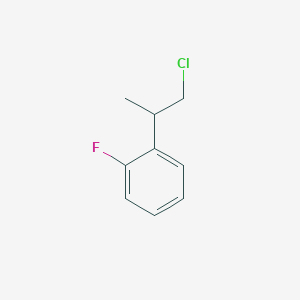
Didesmethyl almotriptan hemifumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of didesmethyl almotriptan hemifumarate involves several steps, starting from the precursor almotriptan. The preparation methods typically include:
Synthetic Routes: The synthesis begins with the preparation of almotriptan, followed by the removal of methyl groups to obtain didesmethyl almotriptan. The final step involves the formation of the hemifumarate salt.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors and continuous flow processes to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Didesmethyl almotriptan hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Didesmethyl almotriptan hemifumarate has several scientific research applications:
Wirkmechanismus
The mechanism of action of didesmethyl almotriptan hemifumarate involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . By binding to these receptors, the compound induces cranial blood vessel constriction, which helps alleviate migraine symptoms. The molecular targets and pathways involved include the inhibition of pain signal transmission and the reduction of inflammatory mediator release.
Vergleich Mit ähnlichen Verbindungen
Didesmethyl almotriptan hemifumarate can be compared with other similar compounds, such as:
Almotriptan: The parent compound, which is also a selective serotonin receptor agonist used for migraine treatment.
Sumatriptan: Another triptan compound with similar pharmacological properties but different chemical structure and pharmacokinetics.
Rizatriptan: A triptan with a faster onset of action compared to almotriptan, used for acute migraine relief.
The uniqueness of this compound lies in its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans.
Eigenschaften
CAS-Nummer |
1246860-65-0 |
|---|---|
Molekularformel |
C34H46N6O8S2 |
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/2C15H21N3O2S.C4H4O4/c2*16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18;5-3(6)1-2-4(7)8/h2*3-4,9-10,17H,1-2,5-8,11,16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
GQOUKMAOUZYNHJ-WXXKFALUSA-N |
Isomerische SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)


![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)



![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)





